

Holmium-166 vs. Yttrium-90 Radioembolization: A Cost-Effectiveness Comparison

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Holmium-166**

Cat. No.: **B1195350**

[Get Quote](#)

A detailed analysis for researchers and drug development professionals of the economic and clinical data surrounding two leading radiotherapies for liver tumors.

The landscape of locoregional therapies for unresectable liver tumors is continually evolving, with radionuclide-based treatments like transarterial radioembolization (TARE) offering a promising therapeutic avenue. Among the available isotopes, Yttrium-90 (⁹⁰Y) has been the established standard, while **Holmium-166** (¹⁶⁶Ho) has emerged as a newer alternative with distinct imaging capabilities. This guide provides a comparative analysis of the cost-effectiveness, clinical efficacy, and procedural protocols of ¹⁶⁶Ho versus ⁹⁰Y radioembolization to inform research, clinical trial design, and drug development.

While direct head-to-head cost-effectiveness studies comparing **Holmium-166** and Yttrium-90 are limited, this analysis synthesizes available clinical and economic data to provide a comprehensive overview. A systematic review of economic evaluations of ⁹⁰Y for hepatocellular carcinoma (HCC) noted a lack of economic studies focused on ¹⁶⁶Ho.^[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the cost-effectiveness and clinical efficacy of Yttrium-90 radioembolization compared to other treatments, as direct comparative economic data for **Holmium-166** is not yet widely published. Clinical outcomes for **Holmium-166** are presented from recent studies to allow for an indirect comparison.

Table 1: Cost-Effectiveness of Yttrium-90 (⁹⁰Y) Radioembolization vs. Other Therapies

Comparison	Indication	Incremental Cost-Effectiveness Ratio (ICER)	Key Findings
⁹⁰ Y + Chemotherapy vs. Chemotherapy alone	Intrahepatic Cholangiocarcinoma (ICC)	\$50,058.65 per year of life gained	Combination therapy was associated with higher median survival (1043 days vs. 811 days) and was deemed cost-effective. [2]
⁹⁰ Y vs. Sorafenib	Hepatocellular Carcinoma (HCC)	Sorafenib ICER: \$1,280,224/QALY	⁹⁰ Y was less costly (\$58,397 vs. \$78,859 for sorafenib) with a minimal difference in QALYs, making sorafenib not cost-effective in comparison. [3]
⁹⁰ Y vs. TACE (BCLC-C)	Hepatocellular Carcinoma (HCC)	\$360 per month	For advanced (BCLC-C) stage HCC, ⁹⁰ Y showed a survival benefit over TACE (17 months vs. 13 months), justifying the higher cost. [4] [5]
⁹⁰ Y vs. Best Supportive Care	Colorectal Cancer Liver Metastases	€28,216 per QALY gained	⁹⁰ Y provided a gain of 0.81 QALYs and was considered cost-effective in 57% of cases at a willingness-to-pay of €30,000/QALY. [3]

Note: TACE = Transarterial Chemoembolization; BCLC = Barcelona Clinic Liver Cancer staging; QALY = Quality-Adjusted Life Year.

Table 2: Clinical Efficacy of **Holmium-166** (¹⁶⁶Ho) and Yttrium-90 (⁹⁰Y) Radioembolization

Isotope	Indication	Disease Control Rate (DCR)	Overall Survival (OS)
¹⁶⁶ Ho	Primary and Secondary Liver Tumors	72% (overall); 93% (mRECIST)	3-month: 98%, 6-month: 89%, 12-month: 74%, 30-month: 39% [6] [7]
¹⁶⁶ Ho	Hepatocellular Carcinoma (HCC)	54% (mRECIST) at 3 months	Median OS: 14.9 months [8]
⁹⁰ Y	Hepatocellular Carcinoma (HCC)	-	Median OS with personalized dosimetry in one study showed 16.6 months, with a 12-month survival rate of 60.5%. [9]
⁹⁰ Y	Intrahepatic Cholangiocarcinoma (ICC)	-	Median OS of 1043 days (with chemotherapy) vs. 811 days for chemotherapy alone. [2]

Note: mRECIST = modified Response Evaluation Criteria in Solid Tumors.

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing clinical trial data. The following sections outline the typical experimental protocols for radioembolization procedures with **Holmium-166** and Yttrium-90.

Holmium-166 (QuiremSpheres®) Radioembolization Protocol

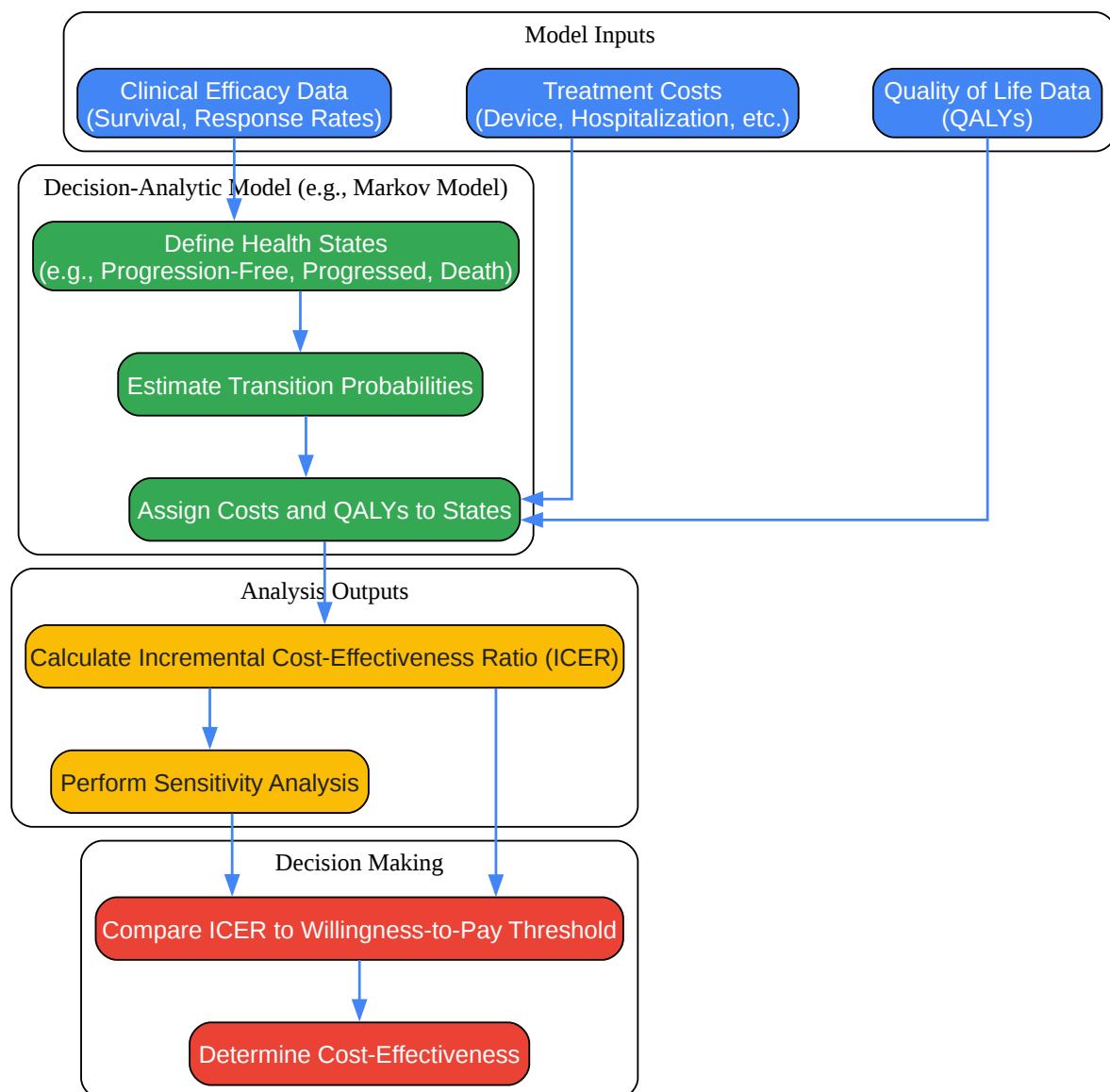
The administration of ¹⁶⁶Ho-microspheres involves a comprehensive planning and treatment procedure that leverages the isotope's unique imaging properties.

- Patient Selection: Patients are typically selected based on unresectable liver-dominant tumors, adequate liver function (Child-Pugh class A or B7), and a life expectancy of at least 12 weeks.[10][11]
- Pre-treatment Assessment (Work-up):
 - Angiography: A diagnostic angiography is performed to map the hepatic arterial anatomy.
 - Scout Dose: A low-activity "scout" dose of ¹⁶⁶Ho-microspheres (QuiremScout®) is administered into the hepatic artery.[12][13] This allows for the assessment of extrahepatic shunting, particularly to the lungs, and provides a more accurate prediction of the therapeutic dose distribution compared to the traditional Technetium-99m macroaggregated albumin (^{99m}Tc-MAA) used in ⁹⁰Y procedures.[6][13]
 - Imaging: SPECT/CT imaging is performed after the scout dose to quantify the lung shunt fraction and visualize the microsphere distribution.[10][14] MRI can also be used due to the paramagnetic properties of Holmium.[6][15]
- Dosimetry Planning:
 - Personalized, voxel-based dosimetry is often employed to calculate the required activity to deliver a target absorbed dose to the tumor while sparing healthy liver tissue.[9] The goal is often to deliver a tumor dose of >150 Gy while keeping the normal liver dose below 45-60 Gy.[12]
 - The activity of ¹⁶⁶Ho to be administered is calculated based on the desired dose to the perfused liver volume.[14]
- Therapeutic Administration:

- The therapeutic dose of ¹⁶⁶Ho-microspheres (QuiremSpheres®) is administered via a catheter selectively placed in the hepatic artery supplying the tumor(s).
- The administration can be performed in fractions, with intra-procedural MRI to verify microsphere distribution and adjust the treatment plan if necessary.[11][15]
- Post-treatment Evaluation:
 - Post-treatment SPECT/CT or MRI is performed to confirm the final microsphere distribution and calculate the actual absorbed doses to the tumor and normal liver.[12][15]
 - Follow-up imaging (CT or MRI) is conducted at subsequent intervals (e.g., 3 and 6 months) to assess tumor response.[10]

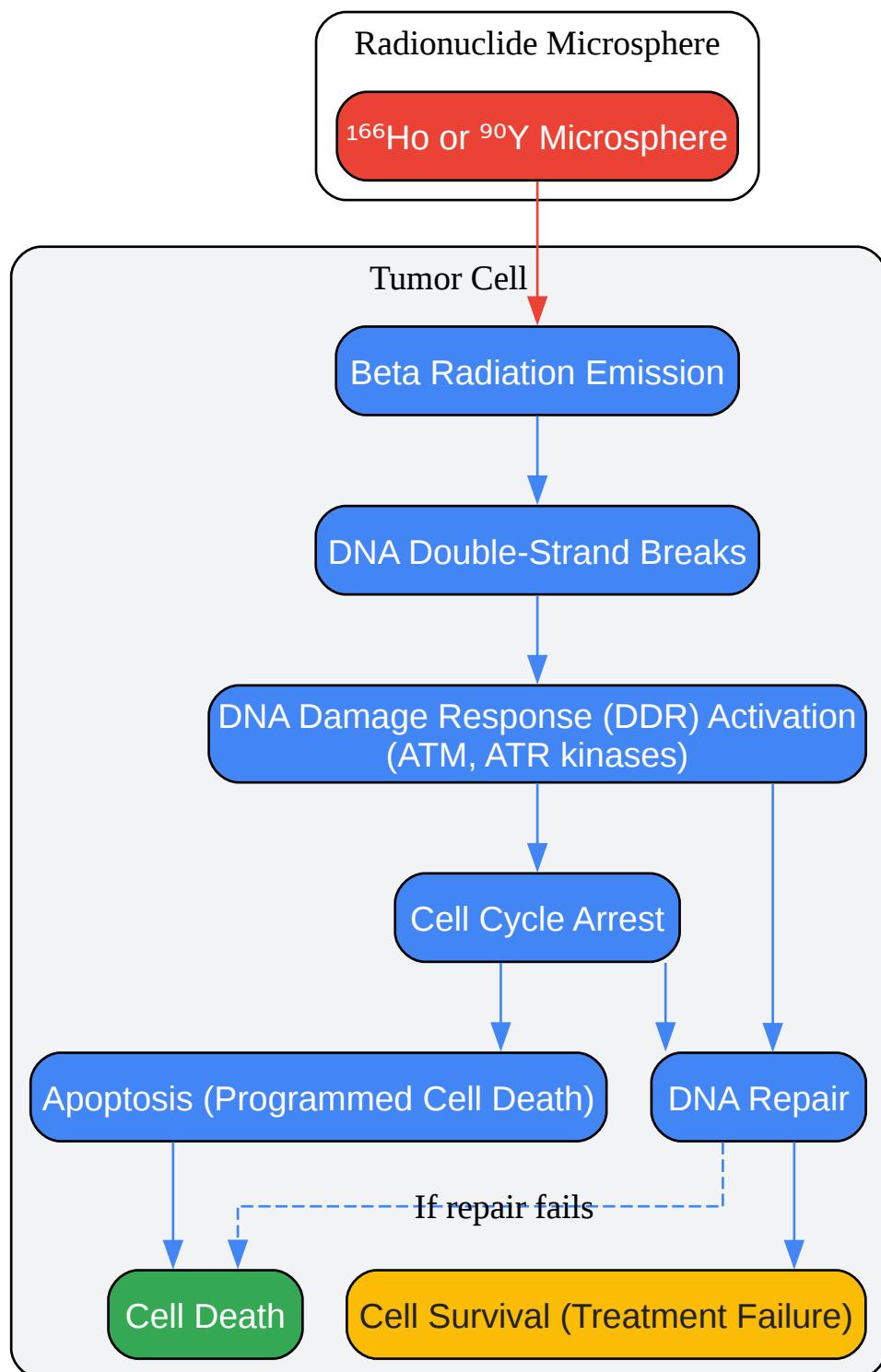
Yttrium-90 (TheraSphere®/SIR-Spheres®) Radioembolization Protocol

The protocol for ⁹⁰Y radioembolization is well-established and shares similarities with the ¹⁶⁶Ho procedure, with key differences in the scout agent and dosimetry models.


- Patient Selection: Similar criteria to ¹⁶⁶Ho are used, focusing on patients with unresectable primary or metastatic liver tumors and adequate organ function.
- Pre-treatment Assessment (Work-up):
 - Angiography: Mapping of the hepatic vasculature is performed.
 - ⁹⁹mTc-MAA Scan: A scout dose of Technetium-99m macroaggregated albumin (⁹⁹mTc-MAA) is injected to simulate the distribution of the therapeutic microspheres and to calculate the lung shunt fraction.
- Dosimetry Planning:
 - Several dosimetry models are used for ⁹⁰Y, including the Medical Internal Radiation Dose (MIRD) single-compartment model and the partition model.[16]
 - For TheraSphere® (glass microspheres), a mean absorbed dose of 80-150 Gy to the target area is often recommended when using the MIRD model.[16] More recent

recommendations advocate for personalized dosimetry with a target absorbed dose of \geq 205 Gy to the tumor where possible.[17]

- For SIR-Spheres® (resin microspheres), the Body Surface Area (BSA) method is a commonly used dosimetry model.[18]
- Therapeutic Administration:
 - The prescribed activity of ^{90}Y -microspheres is administered through a catheter placed in the hepatic artery.
- Post-treatment Evaluation:
 - Post-treatment imaging, typically Bremsstrahlung SPECT/CT or PET/CT, is performed to visualize the microsphere distribution.
 - Tumor response is monitored with follow-up imaging at regular intervals.


Visualizations

Logical Flow of a Cost-Effectiveness Analysis in Radioembolization

[Click to download full resolution via product page](#)

Caption: Workflow of a cost-effectiveness analysis for radiotherapy.

Simplified Cellular Response to Radionuclide Therapy

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of cellular response to beta radiation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Economic evaluations of radioembolization with Itrium-90 microspheres in hepatocellular carcinoma: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yttrium-90 Radioembolization Is Cost Effective in Intrahepatic Cholangiocarcinoma: A SEER Medicare Population Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quality of Life and Cost Considerations: Y-90 Radioembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cost effectiveness of radioembolization compared with conventional transarterial chemoembolization for treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Holmium-166 Radioembolization Is a Safe and Effective Locoregional Treatment for Primary and Secondary Liver Tumors: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. Individualised dosimetry for holmium-166 RE in patients with unresectable hepatocellular carcinoma; a multi-centre, interventional, non-randomised, non-comparative, open label, phase II study: RHEPaiR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Holmium-166 Radioembolization: Current Status and Future Prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Study Protocol: Adjuvant Holmium-166 Radioembolization After Radiofrequency Ablation in Early-Stage Hepatocellular Carcinoma Patients—A Dose-Finding Study (HORA EST HCC Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of an innovative administration system to facilitate controlled holmium-166 microsphere administration during TARE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Yttrium-90 Radioembolization Dosimetry: What Trainees Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dosage and Administration with TheraSphere™ - Boston Scientific [bostonscientific.com]
- 18. cris.unibo.it [cris.unibo.it]
- To cite this document: BenchChem. [Holmium-166 vs. Yttrium-90 Radioembolization: A Cost-Effectiveness Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195350#cost-effectiveness-analysis-of-holmium-166-versus-other-radiotherapies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com